Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime
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Overview
Description
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, a naphthalene moiety, and a phenyl group, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime typically involves multi-step organic reactions. One common method includes the condensation of 1-aminonaphtho[2,1-b]furan-2-carbaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then treated with hydroxylamine hydrochloride under basic conditions to yield the final oxime product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Scientific Research Applications
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(phenyl)methanone: Another furan derivative with similar structural features.
(4-Methoxyphenyl)(1-methylnaphtho[2,1-b]furan-2-yl)methanone: A compound with a methoxy group instead of a hydroxy group.
Uniqueness
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties. The combination of the furan, naphthalene, and phenyl moieties also contributes to its uniqueness and potential versatility in various applications .
Properties
Molecular Formula |
C19H14N2O3 |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
4-[(E)-C-(1-aminobenzo[e][1]benzofuran-2-yl)-N-hydroxycarbonimidoyl]phenol |
InChI |
InChI=1S/C19H14N2O3/c20-17-16-14-4-2-1-3-11(14)7-10-15(16)24-19(17)18(21-23)12-5-8-13(22)9-6-12/h1-10,22-23H,20H2/b21-18+ |
InChI Key |
ULAQPAGSJLSCJK-DYTRJAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)/C(=N/O)/C4=CC=C(C=C4)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)C(=NO)C4=CC=C(C=C4)O)N |
Origin of Product |
United States |
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